1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 923583-80-6
VCID: VC8321533
InChI: InChI=1S/C14H11IN2O3S/c1-20-10-7-12-13(15)9-17(14(12)16-8-10)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
SMILES: COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C14H11IN2O3S
Molecular Weight: 414.22 g/mol

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-

CAS No.: 923583-80-6

Cat. No.: VC8321533

Molecular Formula: C14H11IN2O3S

Molecular Weight: 414.22 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- - 923583-80-6

Specification

CAS No. 923583-80-6
Molecular Formula C14H11IN2O3S
Molecular Weight 414.22 g/mol
IUPAC Name 1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H11IN2O3S/c1-20-10-7-12-13(15)9-17(14(12)16-8-10)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key XASFIJCEMNQLQI-UHFFFAOYSA-N
SMILES COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine . Its structure consists of a fused bicyclic system: a pyrrole ring fused to a pyridine ring (pyrrolo[2,3-b]pyridine). Key substituents include:

  • Iodine at the 3-position, contributing significant steric bulk and electrophilic character.

  • Methoxy group (-OCH3_3) at the 5-position, enhancing solubility and modulating electronic effects.

  • Phenylsulfonyl group (-SO2_2C6_6H5_5) at the 1-position, providing stability and influencing intermolecular interactions .

The SMILES notation COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3\text{COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3} accurately encodes its connectivity .

PropertyValueSource
Molecular Weight414.22 g/molPubChem
XLogP33.7 (estimated)PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors5PubChem

The phenylsulfonyl group contributes to the molecule’s planar geometry, as evidenced by 3D conformational models . The iodine atom’s polarizability may enhance intermolecular interactions in crystalline phases.

Synthesis and Derivative Chemistry

Synthetic Routes

Although no direct synthesis protocol for 3-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is published, analogous compounds suggest a multi-step approach:

  • Core Formation: Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions, such as the Gould-Jacobs reaction or metal-catalyzed cross-couplings .

  • Functionalization:

    • Introduce iodine at the 3-position using electrophilic iodination (e.g., N-iodosuccinimide under acidic conditions).

    • Install the methoxy group via nucleophilic substitution or directed ortho-metalation .

  • Sulfonylation: Protect the 1-position nitrogen with benzenesulfonyl chloride in the presence of a base like potassium tert-butoxide .

A related synthesis for 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 937012-11-8) achieved 95% yield using benzenesulfonyl chloride and potassium tert-butylate in tetrahydrofuran , suggesting similar conditions could apply.

Derivative Development

Modifications to the core structure have been explored for biological activity. For instance:

  • FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives bearing substituents at the 5-position show nanomolar inhibition of fibroblast growth factor receptors (FGFR1–3) . The methoxy group in 3-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may similarly interact with hydrophobic pockets in kinase domains .

  • Anticancer Agents: Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit antiproliferative effects in breast cancer cells .

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